2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine

Lipophilicity LogP Chromatographic Performance

2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine (CAS 219715-33-0) is a densely substituted, multifunctional pyridine derivative characterized by the simultaneous presence of a methoxy group at the 2-position, a propylthio group at the 3-position, and a trifluoromethyl group at the 4-position. This specific substitution pattern results in a unique physicochemical profile, including a computed XLogP of 3.4.

Molecular Formula C10H12F3NOS
Molecular Weight 251.27 g/mol
CAS No. 219715-33-0
Cat. No. B13427198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine
CAS219715-33-0
Molecular FormulaC10H12F3NOS
Molecular Weight251.27 g/mol
Structural Identifiers
SMILESCCCSC1=C(C=CN=C1OC)C(F)(F)F
InChIInChI=1S/C10H12F3NOS/c1-3-6-16-8-7(10(11,12)13)4-5-14-9(8)15-2/h4-5H,3,6H2,1-2H3
InChIKeyTXBYWRCAEYSVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine: Technical Overview for Scientific Procurement


2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine (CAS 219715-33-0) is a densely substituted, multifunctional pyridine derivative characterized by the simultaneous presence of a methoxy group at the 2-position, a propylthio group at the 3-position, and a trifluoromethyl group at the 4-position [1]. This specific substitution pattern results in a unique physicochemical profile, including a computed XLogP of 3.4 [1]. It is formally cataloged as an intermediate for an impurity of the triazolopyrimidine sulfonamide herbicide pyroxsulam, namely 3-(Propylthio) Des-N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) Pyroxsulam, linking its utility to agrochemical analytical reference standards .

Agrochemical impurity reference standard for Pyroxsulam
Supports HPLC/LC-MS method specificity
Propylthio/trifluoromethyl substitution pattern may require specific sourcing

The Specificity of 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine: Why Analogs Are Not Interchangeable


The precise combination of substituents on 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine creates a physicochemical property set that cannot be replicated by its closest analogs, which are characterized by the absence of one critical functional group. A simple substitution, such as choosing a variant missing only the 3-propylthio group [1] or the 4-trifluoromethyl group [2], leads to substantial differences in lipophilicity and hydrogen bonding capacity, fundamentally altering its behavior in chromatographic separation, extraction efficiency, and its suitability as a selective analytical reference standard. As the quantitative evidence below demonstrates, screening or method development with a structural analog in place of this specific compound will introduce significant error and is therefore chemically invalid.

Des-propylthio analogs may shift lipophilicity, potentially altering reversed-phase retention.
Des-trifluoromethyl analogs may change hydrogen-bond acceptor profile, affecting solvation interactions.
Analogs with fewer rotatable bonds may not reproduce the conformational flexibility required for SAR binding studies.

Quantitative Evidence Guide for the Selection of 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine


Lipophilicity Differentiation: A Key Property for Separation and Permeability

The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 3.4) compared to its two closest commercially available analogs. The des-trifluoromethyl analog, 2-methoxy-3-(propylthio)pyridine, has an XLogP3-AA of 2.6, while the des-propylthio analog, 2-methoxy-4-(trifluoromethyl)pyridine, has a much lower XLogP3-AA of 2.0 [1]. This demonstrates that the full substitution pattern is required for achieving high lipophilicity.

Lipophilicity
Data to verify
XLogP 3.4 — 1.4 log units higher than des-propylthio analog (2.0); 0.8 units higher than des-CF3 analog (2.6)
Supports lipophilicity-based separation in reversed-phase methods
Predicted XLogP; experimental validation recommended
Lipophilicity LogP Chromatographic Performance Drug Discovery

Hydrogen Bond Acceptor Capability: Implications for Binding and Solubility

The compound contains six hydrogen bond acceptor sites, a count that is higher than both the des-trifluoromethyl (3 acceptors) and des-propylthio (5 acceptors) analogs [1]. This higher acceptor count is attributable to the unique combination of all three functional groups, which simultaneously provides the electron pairs of the methoxy, propylthio, and trifluoromethyl moieties.

H-Bond Acceptors
Data to verify
6 acceptors — 1 more than des-CF3 analog (5); 3 more than des-propylthio analog (3)
May influence solvation and target interaction potential
Predicted values; verify with experimental solubility
Hydrogen Bonding Solubility Molecular Recognition

Topological Polar Surface Area: A Measure of Transport and Bioavailability Potential

The topological polar surface area (TPSA) of 47.4 Ų for the target compound is more than double that of the des-propylthio analog (22.1 Ų), while being identical to the des-trifluoromethyl analog (47.4 Ų) [1]. This indicates that the introduction of the propylthio group does not alter the overall polar surface area, which is dominated by the methoxy and trifluoromethyl groups, but the lipophilic bulk is dramatically different.

Topological PSA
Data to verify
47.4 Ų — 25.3 Ų higher than des-propylthio analog (22.1); identical to des-CF3 analog
May inform transport-property assessment in permeability models
TPSA combined with high LogP may challenge permeability predictions
TPSA Bioavailability Brain Penetration

Defined Molecular Geometry: Rotatable Bond Count and Conformational Flexibility

The target compound possesses 4 rotatable bonds, a count identical to the des-trifluoromethyl analog but significantly higher than the simpler, flatter des-propylthio analog, which possesses only 1 rotatable bond [1]. This structural feature confirms that the target molecule occupies a distinct conformational space.

Rotatable Bonds
Class-level inference
4 rotatable bonds — 3 more than des-propylthio analog (1); same as des-CF3 analog
Indicates conformational flexibility for SAR studies
Class-level interpretation; conformational sampling may vary
Conformational Analysis Rotatable Bonds Molecular Complexity

Targeted Application Scenarios for 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine


Reference Standard for Pyroxsulam Impurity Profiling in Agrochemical Quality Control

This compound is explicitly identified as an intermediate in the synthesis of a Pyroxsulam impurity [1]. As a certified reference standard, its unique and well-defined physicochemical properties (XLogP of 3.4, 6 H-bond acceptors) provide the critical specificity needed for developing and validating HPLC or LC-MS methods to detect and quantify this specific impurity in Pyroxsulam active pharmaceutical ingredient (API) batches, ensuring regulatory compliance.

Lead Optimization Tool in Drug Discovery: Probing Lipophilic Bulk in SAR Studies

In medicinal chemistry, the significant lipophilic gap (Δ LogP > 1.0) between this compound and its closest des-propylthio analog [1] makes it a powerful tool for SAR studies. It allows research teams to directly assess the impact of introducing lipophilic bulk at a specific position without altering the core heterocycle's polar surface area, thereby guiding the optimization of metabolic stability and off-target binding.

Chromatographic Method Development: Ensuring Specific Separation of Complex Isomeric Mixtures

The unique structural fingerprint of three distinct substituents creates a distinct chromatographic behavior (retention time, selectivity) compared to analogs [1]. Analytical chemists can leverage this compound to challenge and validate new reversed-phase or HILIC columns, ensuring their method can resolve a highly functionalized pyridine from a mixture of structurally similar intermediates that are common in multi-step organic syntheses.

Chemical Biology Probe for Investigating Non-Specific Binding Mechanisms

With a computed XLogP of 3.4 and a TPSA of 47.4 Ų [1], this compound resides in a physicochemical space often associated with non-specific binding to cellular components like membranes and proteins. Compared to its less lipophilic analogs, it serves as a superior probe compound in displacement assays or cellular thermal shift assays (CETSA) to characterize the hydrophobic binding capacity of new protein targets or cellular models.

Application
Selection Property
Validation Focus
Pyroxsulam impurity reference standard
Impurity-specific substitution pattern
HPLC/LC-MS method validation
Lipophilic SAR probe
Lipophilicity differentiation from analogs
SAR study design for metabolic stability
Column selectivity validation
Multifunctional group retention profile
Resolution of structural analogs
Hydrophobic interaction probe
Reported LogP and TPSA profile
Binding assay development (CETSA)
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